tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate
Overview
Description
Tert-butyl N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)carbamate is a chemical compound with the molecular formula C9H15NO4S . It has a molecular weight of 233.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO4S/c1-9(2,3)14-8(11)10-7-4-5-15(12,13)6-7/h4-5,7H,6H2,1-3H3,(H,10,11) . This indicates that the molecule contains a thiophene ring with a carbamate group attached to it.Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.29 . It is a powder at room temperature . The melting point is between 150-152 degrees Celsius .Scientific Research Applications
Synthetic Applications in Organic Chemistry :
- Tert-butyl N-(thiophen-2-yl)carbamate has been studied for its role in the rhodium-catalyzed enantioselective addition of arylboronic acids to N-Boc arylimines, an important reaction in organic synthesis (Storgaard & Ellman, 2009).
- The compound has been used in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in the production of biologically active compounds (Zhao, Guo, Lan, & Xu, 2017).
Crystallography and Material Studies :
- Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a similar compound, has provided insights into hydrogen and halogen bonding involving carbonyl groups in crystal structures (Baillargeon et al., 2017).
- Studies on vibrational frequency analysis and theoretical investigations using DFT and M06-2X methods on tert-butyl N-(thiophen-2yl)carbamate have contributed to the understanding of its molecular properties (Sert, Singer, Findlater, Doğan, & Çırak, 2014).
Electrochemical Applications :
- Novel poly(3,6-dithienylcarbazole) derivatives, including poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate), have been synthesized using tert-butyl N-(thiophen-2-yl)carbamate derivatives, showcasing their potential as redox-active materials for energy storage applications (Yigit & Güllü, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-9(2,3)14-8(11)10-7-4-5-15(12,13)6-7/h4-5,7H,6H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVKZWXOINQFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.